N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via an acetamide bridge to a 1H-indole moiety. The benzo[c][1,2,5]thiadiazole group is an electron-deficient aromatic system known for its role in photochemical applications and medicinal chemistry due to its electron-withdrawing properties . The indole moiety, a bicyclic structure with a pyrrole ring fused to benzene, is prevalent in bioactive molecules, contributing to interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c21-15(10-20-9-8-11-4-1-2-7-14(11)20)17-12-5-3-6-13-16(12)19-22-18-13/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRSWLAJKYJRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through cyclization reactions involving appropriate precursors such as o-aminothiophenol and chloroacetic acid
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide can be used as a probe for studying biological processes. Its fluorescence properties make it suitable for imaging and tracking cellular components.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.
Industry: In industry, this compound can be used in the development of advanced materials, such as organic photovoltaics and sensors. Its electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism by which N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The pathways involved can vary depending on the specific application, but often include signaling cascades and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and similar analogs:
Key Observations :
Pharmacological Activities
While direct data for the target compound are unavailable, analogs exhibit diverse bioactivities:
Hypotheses for Target Compound :
Spectral and Analytical Data
Critical spectral markers for comparison:
- IR Spectroscopy : Acetamide C=O stretches appear near 1680 cm⁻¹ across analogs (e.g., ). Benzo[c]thiadiazole’s C=N and C-S stretches (~1600 cm⁻¹ and ~680 cm⁻¹) would further differentiate the target .
- NMR : Indole protons resonate at δ 7.2–7.8 (1H-indol-1-yl), distinct from 3-yl substitution (δ 7.0–7.5) .
- Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., m/z 445.5 in ).
Q & A
Q. What synthetic methodologies are employed to prepare N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-indol-1-yl)acetamide?
The synthesis typically involves coupling reactions between indole derivatives and benzo[c][1,2,5]thiadiazole moieties. For example:
- Indole intermediate preparation : 1H-indole-3-carbaldehyde oxime is synthesized via refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol .
- Amide bond formation : The target acetamide is formed by reacting the indole intermediate with benzo[c][1,2,5]thiadiazol-4-amine derivatives under reflux conditions, often using coupling agents like EDCI or DCC in anhydrous solvents .
- Catalytic methods : Advanced routes employ iridium catalysts (e.g., Ir complex B) in toluene for efficient coupling, achieving >99% conversion rates .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Determines bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) .
- NMR/FTIR spectroscopy : Assigns proton environments (e.g., indole NH at δ ~10 ppm) and functional groups (amide C=O at ~1650 cm⁻¹) .
- Elemental analysis : Validates purity by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Geometry optimization : B3LYP/6-31G(d) calculations align with experimental XRD data (e.g., <0.02 Å deviation in bond lengths), confirming the bioactive conformation .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer capabilities, critical for applications in optoelectronics (e.g., HLCT materials) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., indole C3 for electrophilic substitution) .
Q. What mechanistic insights explain its antioxidant activity?
The compound scavenges free radicals via:
- Hydrogen atom transfer (HAT) : Indole NH and hydroxylamine groups donate H· to DPPH radicals, confirmed by IC₅₀ values in DPPH assays .
- Single electron transfer (SET) : Amide and thiadiazole moieties reduce Fe³+ to Fe²+ in FRAP assays, with activity comparable to ascorbic acid .
- Synergistic effects : Conjugation between indole and thiadiazole enhances resonance stabilization of radical intermediates .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
Key modifications include:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase antioxidant potency by 30% .
- Heterocycle substitution : Replacing thiadiazole with oxadiazole alters redox potentials, impacting antimicrobial activity .
- Side-chain engineering : Methoxyethyl groups improve solubility without compromising stability .
Q. What strategies resolve contradictions between experimental and computational data?
- Cross-validation : Compare XRD bond angles with DFT-optimized geometries to identify systematic errors (e.g., solvent effects in simulations) .
- Sensitivity analysis : Vary computational parameters (e.g., basis sets) to assess their impact on predicted reactivity .
- Experimental replication : Repeat synthesis under controlled conditions to isolate variables (e.g., catalyst loading, temperature) .
Methodological Considerations
Q. What analytical techniques assess purity and stability under varying conditions?
- HPLC-MS : Quantifies degradation products (e.g., hydrolyzed amides) in accelerated stability studies (40°C/75% RH) .
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- pH-dependent solubility : Measured via shake-flask method in buffers (pH 1–13) to guide formulation .
Q. How does the benzo[c][1,2,5]thiadiazole moiety influence electronic properties?
- Electron-deficient core : Enhances charge transport in optoelectronic applications (e.g., HLCT materials) .
- Planar structure : Facilitates π-π stacking in crystal lattices, confirmed by XRD .
- Redox activity : Cyclic voltammetry reveals reversible reduction at -1.2 V (vs. Ag/AgCl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
